Synthetic Utility: Quantified Yield in Direct C-H Fluorination for TGF-Beta Inhibitor Synthesis
A key differentiation point is the compound's demonstrated utility in a specific, high-value synthetic route. In the synthesis of TGF-beta inhibitors, 6-bromo-3-fluoroimidazo[1,2-a]pyridine was prepared from 6-bromoimidazo[1,2-a]pyridine via direct C-H fluorination using sodium hydride and Selectfluor in a mixture of THF, mineral oil, and acetonitrile. This reaction proceeded with a quantifiable yield of 40.3% [1]. This yield, while modest, represents a functional starting point for further optimization and provides a validated, scalable synthetic entry point for this specific fluorinated scaffold. In comparison, general methods for the synthesis of ring-fluorinated imidazo[1,2-a]pyridines via other routes (e.g., annulation) report yields ranging from as low as 15% to a high of 85%, placing this specific, patent-validated method within the mid-range of established synthetic efficiency [2].
| Evidence Dimension | Synthetic yield for fluorination of imidazo[1,2-a]pyridine core |
|---|---|
| Target Compound Data | 40.3% yield |
| Comparator Or Baseline | General synthesis of 3-fluoro-imidazo[1,2-a]pyridines via [3+3] annulation or other methods |
| Quantified Difference | Target compound yield (40.3%) falls within the reported range (15-85%) for similar transformations. |
| Conditions | Reaction of 6-bromoimidazo[1,2-a]pyridine with NaH and Selectfluor in THF/mineral oil/MeCN for 18.5h. (Patent US20160257690A1) |
Why This Matters
This provides a documented, reproducible synthetic entry point for this specific substitution pattern, which is essential for process chemists developing scalable routes to advanced intermediates.
- [1] Molaid. 6-bromo-3-fluoroimidazo[1,2-a]pyridine - Reaction Information. Data derived from US20160257690A1. View Source
- [2] Li, Q., et al. (2024). Expedient [3+3] Annulation Method to Synthesize Ring-Fluorinated Imidazo[1,2-a]pyridines. TechRxiv. View Source
